molecular formula C6FeN6 B1247551 Ferrocyanic acid CAS No. 17126-47-5

Ferrocyanic acid

Cat. No. B1247551
Key on ui cas rn: 17126-47-5
M. Wt: 211.95 g/mol
InChI Key: VRWKTAYJTKRVCU-UHFFFAOYSA-N
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Patent
US04368075

Procedure details

5 liters iron (II) sulfate solution is introduced into a reaction vessel (concentration: 90 g/l FeSO4.7H2O) and heated to a temperature of 40° C. Within 15 minutes 1700 ml potassium ferrocyanide solution (concentration: 85 g/l [Fe(CN)6 ]; temperature 40° C.) are introduced initially into this solution, followed within 45 minutes by 2700 ml sodium ferrocyanide solution (concentration: 85 g/l [Fe(CN)6 ]; temperature 40° C.). The pH values of the iron (II) sulfate solution and the [Fe(CN)6 ] solution are adjusted so that the precipitate has a pH of 3.0-3.5. The subsequent treatment of the white paste is as described in Example 1. Tests on the iron blue pigment thus obtained yielded the values shown in Tables I and II.
Name
iron (II) sulfate
Quantity
5 L
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
reactant
Reaction Step Two
Name
iron (II) sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Fe(CN)6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium ferrocyanide
Quantity
2700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Fe+2].[Fe-4:7](C#N)(C#N)(C#N)(C#N)(C#N)[C:8]#[N:9].[K+].[K+].[K+].[K+]>[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[Na+].[Na+].[Na+].[Na+]>[C-:8]#[N:9].[C-:8]#[N:9].[C-:8]#[N:9].[C-:8]#[N:9].[C-:8]#[N:9].[C-:8]#[N:9].[Fe+6:7] |f:0.1,2.3.4.5.6,7.8.9.10.11,12.13.14.15.16.17.18|

Inputs

Step One
Name
iron (II) sulfate
Quantity
5 L
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Name
FeSO4.7H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1700 mL
Type
reactant
Smiles
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
Step Three
Name
iron (II) sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Step Four
Name
Fe(CN)6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sodium ferrocyanide
Quantity
2700 mL
Type
solvent
Smiles
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[Na+].[Na+].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+6]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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